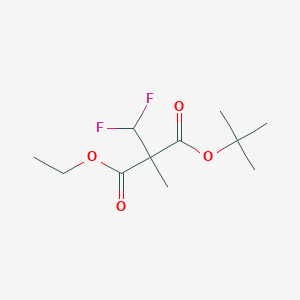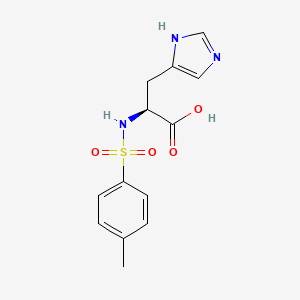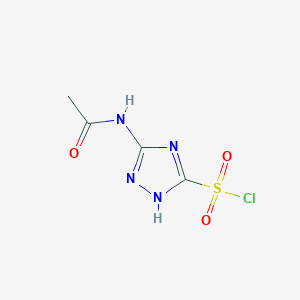
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an acetylamino group at the 5-position and a chlorosulfonyl group at the 3-position of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by chlorosulfonation . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization and chlorosulfonation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include sulfonamides, sulfonates, and other derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Scientific Research Applications
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The acetylamino and chlorosulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring itself can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-Acetylamino-3-nitro-1,2,4-triazole: Similar in structure but with a nitro group instead of a chlorosulfonyl group.
5-Nitro-1,2,4-triazole-3-one: Another triazole derivative with different functional groups.
Uniqueness
5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both acetylamino and chlorosulfonyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H5ClN4O3S |
|---|---|
Molecular Weight |
224.63 g/mol |
IUPAC Name |
3-acetamido-1H-1,2,4-triazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H5ClN4O3S/c1-2(10)6-3-7-4(9-8-3)13(5,11)12/h1H3,(H2,6,7,8,9,10) |
InChI Key |
LSEYDRKLFXNPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



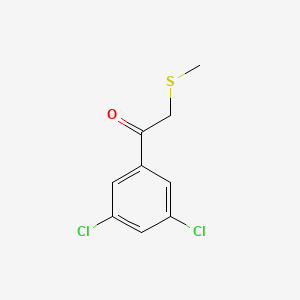

![[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate](/img/structure/B8420123.png)

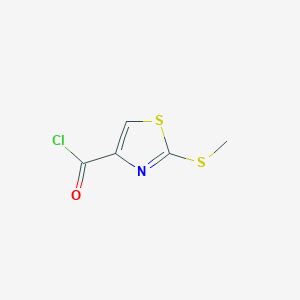
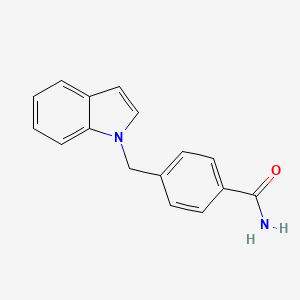


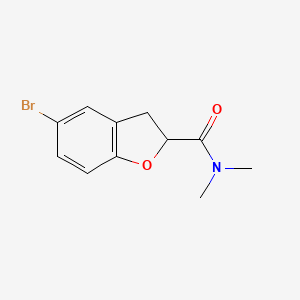
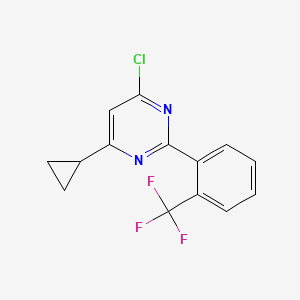
![4-[(7-Methyl-3-indolyl)-methyl]-piperidine](/img/structure/B8420181.png)
